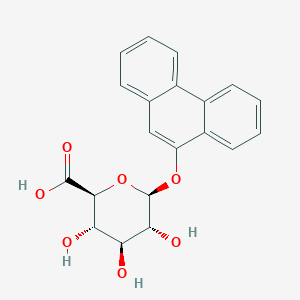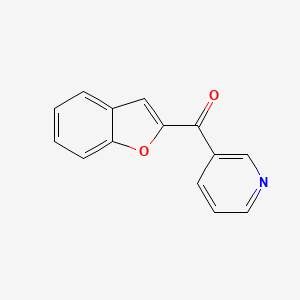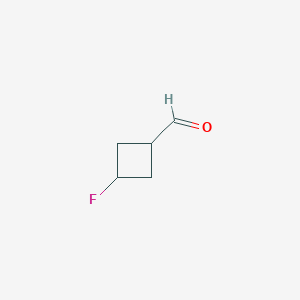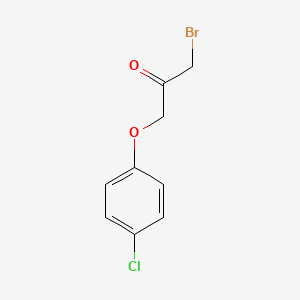
Di-tert-butyl (chloromethyl)phosphonate
Overview
Description
Di-tert-butyl (chloromethyl)phosphonate, also known as di-tert-butyl chloromethylphosphonate (DBCM), is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C9H21ClO2P and a molecular weight of 224.7 g/mol. DBCM is commonly used as a reagent for the synthesis of various organic and inorganic compounds.
Mechanism of Action
The mechanism of action of DBCM is not well understood. However, it is believed that DBCM reacts with various nucleophiles, such as amines and alcohols, to form phosphonate esters. These esters can then undergo further reactions, such as hydrolysis or oxidation, to form a wide range of products.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of DBCM. However, studies have shown that DBCM can cause irritation to the skin, eyes, and respiratory tract. It is also considered to be toxic if ingested or inhaled.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DBCM in lab experiments is its high reactivity towards nucleophiles. This makes it a useful reagent for the synthesis of a wide range of compounds. Additionally, DBCM is relatively easy to synthesize and purify, making it a cost-effective option for many researchers.
One of the limitations of using DBCM is its potential toxicity. Researchers must take appropriate safety precautions when handling DBCM to avoid exposure to the chemical. Additionally, DBCM may not be suitable for certain reactions due to its high reactivity towards nucleophiles.
Future Directions
There are several potential future directions for research involving DBCM. One area of interest is the development of new synthetic methods using DBCM as a reagent. Additionally, researchers may explore the use of DBCM in the synthesis of new drugs and biologically active compounds. Finally, further studies are needed to better understand the mechanism of action and potential toxic effects of DBCM.
Scientific Research Applications
DBCM has a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of various organic and inorganic compounds, including phosphonic acids, phosphonates, and phosphine oxides. DBCM is also used as a precursor for the synthesis of flame retardants and polymer additives. Additionally, DBCM is used as a starting material for the synthesis of various drugs and biologically active compounds.
properties
IUPAC Name |
2-[chloromethyl-[(2-methylpropan-2-yl)oxy]phosphoryl]oxy-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20ClO3P/c1-8(2,3)12-14(11,7-10)13-9(4,5)6/h7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJMUNQBBLIMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(CCl)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10775732 | |
| Record name | Di-tert-butyl (chloromethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10775732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177348-28-6 | |
| Record name | Di-tert-butyl (chloromethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10775732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-2,2'-Bis(methoxymethoxy)-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde](/img/structure/B3246210.png)

![[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride](/img/structure/B3246231.png)

![9H-Fluoren-9-ylmethyl N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B3246244.png)

![2-[(2-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B3246259.png)




![5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B3246294.png)

